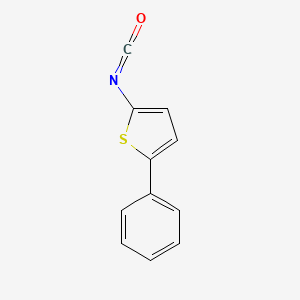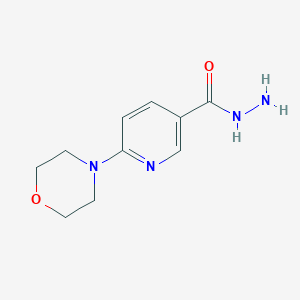![molecular formula C13H11ClO5 B1597965 2-[(6-Chlor-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propansäure CAS No. 301683-08-9](/img/structure/B1597965.png)
2-[(6-Chlor-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propansäure
Übersicht
Beschreibung
“2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid” is a compound with the CAS Number: 301683-08-9 . It has a molecular weight of 282.68 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions with organic halides . For example, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been used to synthesize related compounds .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.68 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Die Verbindung hat sich im Bereich der entzündungshemmenden Medikamente als vielversprechend erwiesen. Sie wurde synthetisiert und auf ihre entzündungshemmende Aktivität in vitro untersucht, wobei sie eine überlegene Aktivität gegenüber Standardmedikamenten wie Ibuprofen zeigte . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer entzündungshemmender Medikamente hin.
Antibakterielle Aktivität
Einige Derivate dieser Verbindung haben ein gutes antimikrobielles Potenzial gezeigt, was auf eine Verwendung bei der Herstellung neuer antimikrobieller Wirkstoffe hindeutet . Dies ist besonders wichtig im Kontext der zunehmenden Antibiotikaresistenz.
Antitumor-Eigenschaften
Cumarinderivate, die die Kernstruktur dieser Verbindung enthalten, wurden auf ihre Antitumoreigenschaften untersucht . Sie werden bei der Entwicklung neuer Krebsmedikamente berücksichtigt, da sie das Tumorwachstum und die Angiogenese hemmen können.
Anti-HIV-Aktivität
Die Derivate der Verbindung wurden auf ihre Anti-HIV-Eigenschaften untersucht. Molekular-Docking-Studien deuten darauf hin, dass diese Derivate bei der Hemmung von HIV-1 wirksam sein könnten .
Antioxidative Wirkungen
Hydroxycumarine, die eng mit dieser Verbindung verwandt sind, haben starke antioxidative Wirkungen. Sie schützen vor oxidativem Stress, indem sie reaktive Sauerstoffspezies abfangen, was entscheidend ist, um Zellschäden zu verhindern .
Antikoagulanzien-Effekte
Cumarinderivate sind bekannt für ihre antikoagulatorischen Wirkungen, da sie als Inhibitoren des Enzyms VKOR wirken, das für den Vitamin-K-Epoxidreduktase-Weg unerlässlich ist . Diese Anwendung ist bedeutsam bei der Behandlung und Vorbeugung von thromboembolischen Erkrankungen.
CNS-stimulierende Effekte
Die Struktur der Verbindung ähnelt der von Cumarinderivaten, die zentrale Nervensystem-stimulierende Effekte haben. Dies eröffnet Forschungswege in der Neuropharmakologie für die Behandlung von ZNS-Erkrankungen .
Löslichkeit und Wirksamkeit in der Wirkstoffentwicklung
Das Vorhandensein eines Chloratoms in der Verbindung kann die Wirksamkeit erhöhen und die Löslichkeit in Arzneimittelformulierungen verbessern. Chloratome werden als metabolisch stabilere Isomere verwendet, die Wasserstoffatome ersetzen, was eine wertvolle Eigenschaft in der pharmazeutischen Chemie ist .
Biochemische Analyse
Biochemical Properties
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The interactions between 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid and these biomolecules are primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function . This compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied . In vitro and in vivo studies have shown that prolonged exposure to 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can lead to significant changes in cellular metabolism, gene expression, and overall cell function .
Dosage Effects in Animal Models
The effects of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can affect the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by membrane transporters, leading to its accumulation in specific cellular compartments . Additionally, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can bind to intracellular proteins, influencing its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical and cellular effects .
Eigenschaften
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-6-3-12(15)19-10-5-11(9(14)4-8(6)10)18-7(2)13(16)17/h3-5,7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGTVXAFAIJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378157 | |
| Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301683-08-9 | |
| Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



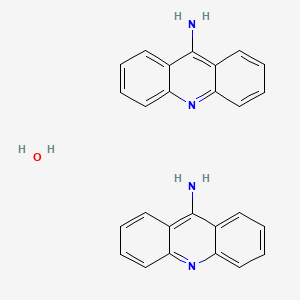
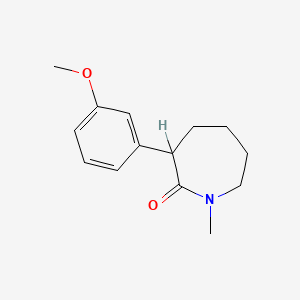

![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)
![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)
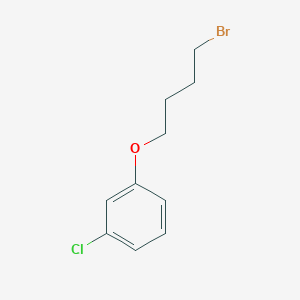

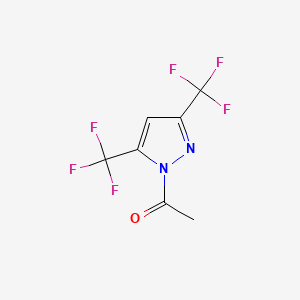


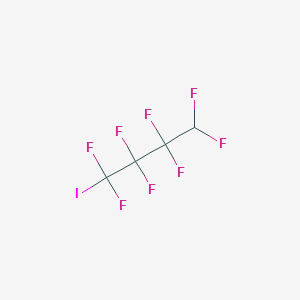
![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)
